Bace1-IN-2 vs. BACE1-IN-4: Superior BACE2 Selectivity Profile
While Bace1-IN-4 exhibits greater absolute potency against BACE1 (IC50 3.8 nM) compared to Bace1-IN-2 (IC50 22 nM), its selectivity window against BACE2 is dramatically wider (IC50 2090 nM vs. Bace1-IN-2's 10-fold selectivity) . This suggests that for applications requiring stringent avoidance of BACE2 inhibition (e.g., studies on hair depigmentation or specific neurological functions), Bace1-IN-2 may be a more appropriate tool due to its balanced selectivity profile, whereas Bace1-IN-4 is the preferred choice when absolute BACE1 potency and near-exclusion of BACE2 activity are paramount.
| Evidence Dimension | Selectivity Ratio (BACE2/BACE1) |
|---|---|
| Target Compound Data | ~10-fold selectivity for BACE1 over BACE2 |
| Comparator Or Baseline | BACE1-IN-4: ~550-fold selectivity for BACE1 over BACE2 (calculated as IC50 2090 nM / 3.8 nM) |
| Quantified Difference | Bace1-IN-4 has ~55x greater BACE2/BACE1 selectivity ratio |
| Conditions | In vitro enzymatic assays; IC50 values from independent studies |
Why This Matters
This data allows researchers to select the inhibitor with the appropriate selectivity window for their specific experimental question, whether broad BACE family inhibition or near-exclusive BACE1 targeting is required.
